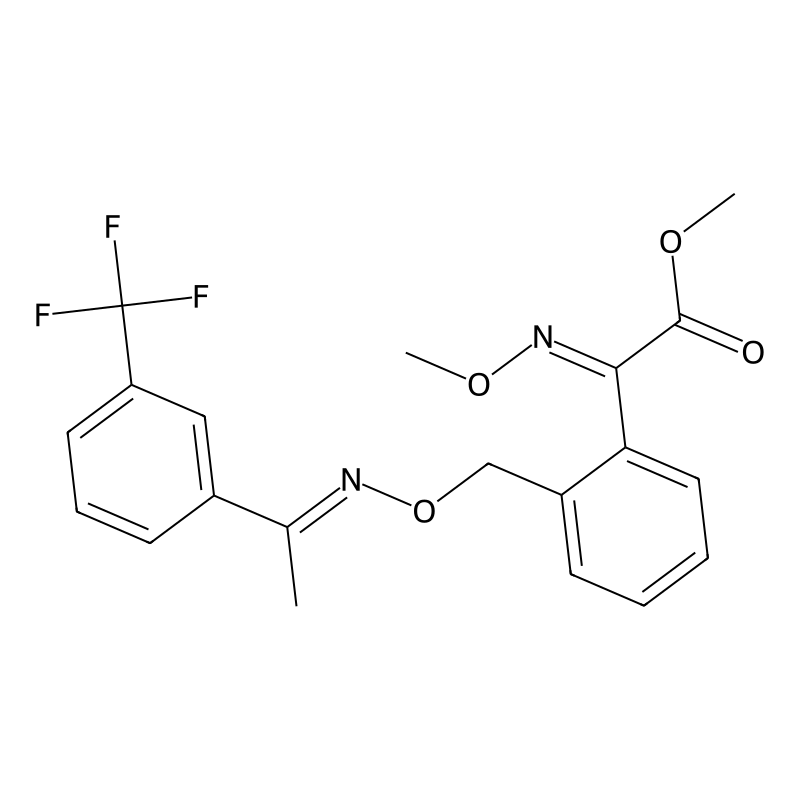

Trifloxystrobin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C)

Synonyms

Canonical SMILES

Isomeric SMILES

Trifloxystrobin is a synthetic strobilurin-class quinone outside inhibitor (QoI) characterized by its high lipophilicity, low aqueous solubility (approx. 0.61 mg/L), and unique mesostemic redistribution properties[1]. Unlike fully systemic strobilurins, it strongly binds to cuticular waxes, making it a critical active ingredient and analytical reference standard for weather-resistant agricultural formulations and environmental fate modeling [1]. Its procurement is primarily driven by its specific vapor-phase activity, distinct ecotoxicological profile, and utility in differentiating fungal resistance pathways in standardized laboratory assays [1].

Substituting trifloxystrobin with other common strobilurins like azoxystrobin or pyraclostrobin compromises both formulation performance and analytical assay integrity. Azoxystrobin is highly xylem-mobile (systemic), leading to rapid vascular dilution and higher susceptibility to wash-off in field applications [1]. In contrast, trifloxystrobin's higher lipophilicity dictates a mesostemic behavior—anchoring to the leaf surface and redistributing locally via vapor [1]. Furthermore, in environmental and resistance testing, trifloxystrobin exhibits fundamentally different soil toxicity baselines against non-target organisms and distinct EC50 shift profiles against QoI-resistant fungal isolates, invalidating cross-class substitution in standardized laboratory protocols [2].

Differentiated Soil Ecotoxicity for Standardized Environmental Assays

In standardized enchytraeid reproduction tests (ERT) using the non-target soil oligochaete Enchytraeus crypticus, trifloxystrobin demonstrates a significantly different toxicity profile compared to other strobilurins[1]. The LC50 for trifloxystrobin is 2.34 mg/kg, whereas pyraclostrobin exhibits an LC50 of 4.26 mg/kg, and azoxystrobin shows minimal toxicity with an LC50 ≥150 mg/kg [1].

| Evidence Dimension | Survival LC50 in Enchytraeus crypticus |

| Target Compound Data | 2.34 mg/kg |

| Comparator Or Baseline | Azoxystrobin (≥150 mg/kg) and Pyraclostrobin (4.26 mg/kg) |

| Quantified Difference | Over 60-fold higher toxicity than azoxystrobin; nearly 2-fold higher than pyraclostrobin |

| Conditions | Standard enchytraeid reproduction test (ERT) in artificial soil |

Environmental testing laboratories must procure trifloxystrobin specifically to establish accurate high-toxicity baselines and positive controls in soil oligochaete assays, where azoxystrobin is ineffective.

Distinct EC50 Shift Profiles in QoI-Resistant Isolate Screening

Trifloxystrobin is critical for differentiating resistance mechanisms in fungal populations. In in vitro spore germination assays of reduced-sensitive Alternaria solani isolates, azoxystrobin exhibits an approximate 13-fold increase in mean EC50 compared to baseline sensitive isolates [1]. In contrast, the shift in sensitivity to trifloxystrobin for the same reduced-sensitive isolates is only twofold and statistically non-significant, indicating a distinct interaction profile with mutated cytochrome bc1 complexes [1].

| Evidence Dimension | Shift in mean EC50 for reduced-sensitive A. solani isolates |

| Target Compound Data | 2-fold shift (non-significant) |

| Comparator Or Baseline | Azoxystrobin (13-fold shift) |

| Quantified Difference | 11-fold difference in resistance sensitivity shift |

| Conditions | In vitro spore germination assay on sensitive vs. reduced-sensitive Alternaria solani |

Agrochemical research facilities require trifloxystrobin as a distinct reference standard to accurately map cross-resistance patterns and identify specific target-site mutations that do not confer blanket QoI resistance.

Mesostemic Vapor-Phase Redistribution for Surface Formulations

Trifloxystrobin's physical properties dictate its unique mesostemic behavior, making it non-interchangeable with systemic analogs. With a vapor pressure of 2.55 × 10^-7 mmHg at 25°C and high lipophilicity, trifloxystrobin binds strongly to cuticular waxes and redistributes locally via the vapor phase [1]. Azoxystrobin, conversely, is xylem-mobile and moves systemically throughout the plant vascular system [2]. This fundamental difference in mobility requires trifloxystrobin for formulations intended to create a weather-protected surface reservoir rather than systemic dilution [2].

| Evidence Dimension | Plant tissue mobility and redistribution mechanism |

| Target Compound Data | Mesostemic (cuticular binding + vapor phase redistribution) |

| Comparator Or Baseline | Azoxystrobin (Systemic / xylem-mobile) |

| Quantified Difference | Qualitative shift from vascular transport to localized surface retention |

| Conditions | Foliar application in crop protection formulations |

Formulators must select trifloxystrobin when designing rainfast, localized surface-protectant products where systemic vascular dilution would reduce the effective duration of the coating.

Analytical Reference Standards for Soil Ecotoxicology

Due to its specific LC50 profile (2.34 mg/kg) in Enchytraeus crypticus, trifloxystrobin is procured by environmental regulatory labs as a critical reference standard for evaluating the impact of agrochemicals on non-target soil oligochaetes [1].

Baseline Calibration for Fungal Cross-Resistance Assays

Plant pathology laboratories utilize trifloxystrobin in in vitro EC50 screening panels to differentiate QoI resistance mechanisms. Its minimal sensitivity shift against certain azoxystrobin-resistant isolates makes it essential for mapping complex III mutations [2].

Development of High-Rainfastness Mesostemic Formulations

Agrochemical formulators select trifloxystrobin over azoxystrobin when engineering foliar sprays that require high rainfastness. Its high lipophilicity and vapor-phase redistribution allow it to form a weather-resistant reservoir in the plant cuticle, ideal for prolonged surface protection [3].

References

- [1] Effects of strobilurin fungicides (azoxystrobin, pyraclostrobin, and trifloxystrobin) on survival, reproduction and hatching success of Enchytraeus crypticus. Science of the Total Environment, 2021.

- [2] Shift in Sensitivity of Alternaria solani in Response to QoI Fungicides. Plant Disease, 2004.

- [3] Essential guide to fungicides. Agrovista Amenity, 2019.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Density

LogP

log Kow = 4.5 at 25 °C

Odor

Decomposition

Decompn starting at 285 °C.

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

MeSH Pharmacological Classification

Mechanism of Action

Strobilurin fungicidal activity inhibits mitochondrial respiration by disrupting the cytochrome complex, thus blocking electron transfer. /Strobilurin fungicides/

Vapor Pressure

2.55X10-8 mm Hg at 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Trifloxystrobin was moderately absorbed from the gastrointestinal tract and rapidly distributed. In the low-dose group, approximately 56% and 65% administered dose (AD) was absorbed in males and females respectively (based on the total recovery from urine, feces, bile and tissues), with 41 and 47% being in bile of males and females, respectively. In the high-dose, group, the degree of absorption was 41 and 27%, while the bile content was 35% and 19%, respectively for males and females. The blood kinetics revealed a moderate absorption rate in both sexes with two peaks (after 0.5 and 12 hours at the low dose and 12 and 24 hours at the high dose). The highest residues were found in blood, kidneys, spleen and liver and were comparable between sexes. Excretion of the radioactivity was rapid. Approximately 85-96% of the dose was excreted within 48 hours. The route of elimination was influenced by the sex of the animals, females eliminated twice the amount with the urine than males, accounting for 27-42% and 12-19% of the dose, respectively. The amounts excreted via feces were 79-82% and 56-64% of the dose in males and females, respectively. In both sexes biliary excretion was the major route of elimination. The involvement of an enterohepatic shunt mechanism in the elimination process is indicated.

Metabolism Metabolites

Male and female rats were dosed by gavage with either [Glyoxyl-Phenyl-(U)-14C] (radiochemical purity range: >97 to >99%) or [Trifluormethyl-Phenyl-(U)-14C]-/trifloxystrobin/ (CGA- 279202) (radiochemical purity: >99%). For all of the groups except D2, the animals were dosed with [Glyoxyl-Phenyl-(U)-14C]-/trifloxystrobin/ (CGA 279202). ...Thirty five metabolites were isolated and identified from the urine, feces and bile samples. Major metabolic pathways included 1) hydrolysis of the methyl ester to the corresponding acid, 2) O-demethylation of the methoxyimino group, and 3) oxidation of the methyl side chain to a primary alcohol, followed by further oxidation to the carboxylic acid. This last reaction was a more prominent metabolic pathway in the female rats with the resultant isolation of major sex-specific urinary metabolites. Cleavage of the glyoxyl-phenyl and trifluoromethyl-phenyl moieties accounted for 10% of the dose. For the trifluoromethyl phenyl fragment, oxidation of the hydroxyimino group led to the formation of a nitro compound and oxidation of the methyl group resulted in the formation of the carboxylic acid. In addition, hydrolysis of the imino group formed an intermediate ketone with succeeding reactions ultimately leading to trifluoromethyl benzoic acid. For the glyoxyl-phenyl moiety, oxidation resulted in the formation of a benzoic acid. O-demethylation of the methoxyimino group resulted in the hydroxyimino compound. Hydrolysis of the imino group yielded the a-keto acid followed by decarboxylation to the phthalic acid. Conjugates with glucuronide or sulfate were isolated from the bile. Four to 7% and 31 to 47% of the low and high doses, respectively, were eliminated in feces as the unmetabolized test material. The absorbed dose was predominantly isolated in the bile. Further processing returned the test material and/or metabolites to the intestinal tract and elimination in the feces or reuptake via the enterohepatic pathway.

Major metabolic pathways of trifloxystrobin included 1) hydrolysis of the methyl ester to he corresponding acid, 2) O-demethylation of the methoxyimino group, and 3) oxidation of the methyl side chain to a primary alcohol, followed by further oxidation to the carboxylic acid. Metabolites are excreted in the feces.

Associated Chemicals

Wikipedia

Biological Half Life

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Analytical methods for the determination of trifloxystrobin and four of its metabolites were developed in a leaching study conducted in Hawaii. To duplicate plots at each of five locations representing various agricultural areas in Hawaii, trifloxystrobin was applied at label rates and allowed to leach under normal rain and irrigation conditions. Soil samples were collected at weekly to monthly intervals and the residual concentrations of trifloxystrobin and metabolites measured. A quantitative analytical method for their determination in various soil samples was developed using accelerated solvent extraction (ASE), coupled with liquid chromatography-tandem mass spectrometry. Extraction solvent with various ratios of methanol to water, addition of EDTANa2 to the extract solvent, and ASE cell temperature were adjusted to improve recovery. Deuterated (E, E)-trifloxystrobin was chosen as the internal standard of the analytical method. The limit of quantitation was 2.5 ppb in the soil for trifloxystrobin and its metabolites. Laboratory aerobic degradation studies with the soils from the five sites were also conducted to measure the same compounds.

An analytical method was developed for the determination of eleven agrochemicals [abamectin (as B1a), bifenazate, bifenthrin, carfentrazone-ethyl, cymoxanil, hexythiazox, imidacloprid, mefenoxam, pymetrozine, quinoxyfen, and trifloxystrobin] in dried hops. The method utilized polymeric and NH2 solid phase extraction (SPE) column cleanups and liquid chromatography with mass spectrometry (LC-MS/MS). Method validation and concurrent recoveries from untreated dried hops ranged from 71 to 126% for all compounds over three levels of fortification (0.10, 1.0, and 10.0 ppm). Commercially grown hop samples collected from several field sites had detectable residues of bifenazate, bifenthrin, hexythiazox, and quinoxyfen. The control sample used was free of contamination below the 0.050 ppm level for all agrochemicals of interest. The limit of quantitation and limit of detection for all compounds were 0.10 and 0.050 ppm, respectively.

The present study describes a new solvent-free method for the sensitive determination of seven strobilurin fungicides (azoxystrobin, metominostrobin, kresoxim-methyl, trifloxystrobin, picoxystrobin, dimoxystrobin and pyraclostrobin) in baby food samples. Direct immersion solid-phase microextraction (DI-SPME) coupled to gas chromatography with mass spectrometry in the selected ion monitoring mode, GC-MS (SIM), is used. All analyses were performed with 2 g of sample mass, 14 mL of sample extract volume and sample extract buffered at pH 5. Optimal extraction conditions were 60 degrees C for 40 min under continuous stirring using a Polydimethylsiloxane/Divinylbenzene (PDMS-DVB) fiber. Desorption was carried out at 240 degrees C for 4 min. The standard additions method is recommended and quantitation limits ranged from 0.01 to 0.4 ng/g at a signal to noise ratio of 10, depending on the compound. Recoveries obtained for spiked samples were satisfactory for all the compounds. The method was validated according to the Commission Decision 2002/657/EC. Different baby foods were analyzed by the proposed method and none of the samples contained residues above the detection limits.

For more Analytic Laboratory Methods (Complete) data for Trifloxystrobin (20 total), please visit the HSDB record page.

Storage Conditions

Store in a cool, dry place and in such a manner as to prevent cross contamination with other pesticides, fertilizers, food, and feed. Store in original container and out of the reach of children, preferably in a locked storage area.

Store in a well-ventilated, secure area out of reach of children and domestic animals. Do not eat, drink, smoke, or apply cosmetics; wash thoroughly after handling.

Stability Shelf Life

No thermal effect observed between room temperature and the melting point. The product is compatible with stainless steel, galvanized sheet metal, tin plate and polyethylene. Iron steel shows a slight corrosion but no weight loss. /from table/

No change after 2 years storage at 20 °C in commercial packing. /Stratego 250 EC/ /from table/

No change after 2 years storage at 20 °C. /Flint 50 WG and Compass 50 WG/ /from table/

Dates

2. Dev, D., and Narendrappa, T. In vitro evaluation of fungicides against Colletotrichum gloeosporioides (Penz.) Penz and Sacc. causing anthracnose of pomegranate (Punica granatum L.). J. Appl. Nat. Sci. 8(4), 2268-2272 (2017).

3. Junges, C.M., Peltzer, P.M., Lajmanovich, R.C., et al. Toxicity of the fungicide trifloxystrobin on tadpoles and its effect on fish-tadpole interaction. Chemosphere 87(11), 1348-1354 (2012).